molecular formula C7H6N2O2S2 B1210029 1,3-Benzothiazole-2-sulfonamide CAS No. 433-17-0

1,3-Benzothiazole-2-sulfonamide

Cat. No. B1210029
Key on ui cas rn: 433-17-0
M. Wt: 214.3 g/mol
InChI Key: SDYMYAFSQACTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157044

Procedure details

The unpurified 6-[2'-(2",3",4",6"-tetra-O-acetyl-β-glucopyranosyl)oxyethoxy]-2-benzothiazolesulfonamide (3.02 g.; 5.00 mmole) was dissolved in anhydrous diethyl ether (100 mL) and combined with cold (0° C.) saturated methanolic ammonia (100 mL) and stirred overnight with the temperature rising to room temperature over a six hour period. The solution was evaporated to dryness at reduced pressure and chromatographed on a silica gel column (150 g.) and eluted with chloroform/methanol (9.1). The product fractions (UV light and charring positive) were combined and evaporated to dryness at reduced pressure, and lyophilized to yield 6-[β-glucopyranosyl)oxyethoxy]-2-benzothiazolesulfonamide. The product conformed to accepted standards of purity and its structural assignment verified by standard spectroscopic methods (mass spec, 13C and 1H nuclear magnetic resonance).
Name
6-[2'-(2",3",4",6"-tetra-O-acetyl-β-glucopyranosyl)oxyethoxy]-2-benzothiazolesulfonamide
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C@@H]1[C@@H](OC(=O)C)[C@H](OC(=O)C)[C@@H](COC(=O)C)O[C@H]1OCCO[C:28]1[CH:40]=[CH:39][C:31]2[N:32]=[C:33]([S:35]([NH2:38])(=[O:37])=[O:36])[S:34][C:30]=2[CH:29]=1)(=O)C.N>C(OCC)C>[S:34]1[C:30]2[CH:29]=[CH:28][CH:40]=[CH:39][C:31]=2[N:32]=[C:33]1[S:35]([NH2:38])(=[O:37])=[O:36]

Inputs

Step One
Name
6-[2'-(2",3",4",6"-tetra-O-acetyl-β-glucopyranosyl)oxyethoxy]-2-benzothiazolesulfonamide
Quantity
3.02 g
Type
reactant
Smiles
C(C)(=O)O[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1OC(C)=O)OC(C)=O)COC(C)=O)OCCOC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight with the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
rising to room temperature over a six hour period
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (150 g.)
WASH
Type
WASH
Details
eluted with chloroform/methanol (9.1)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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